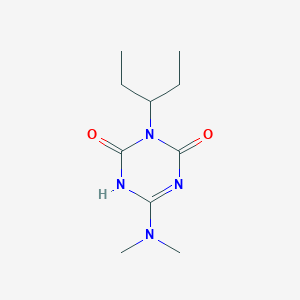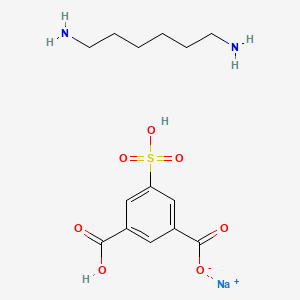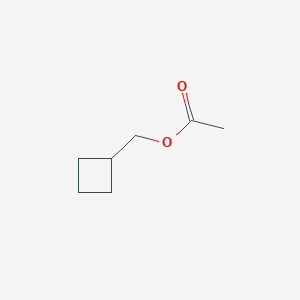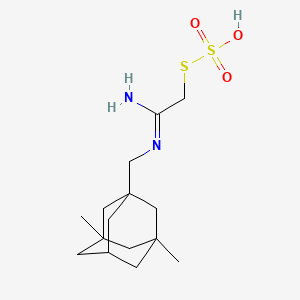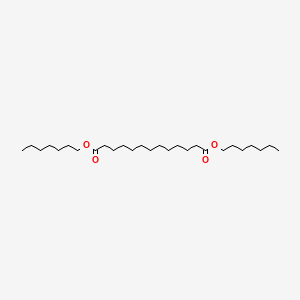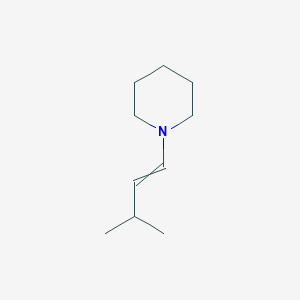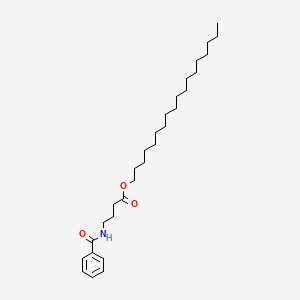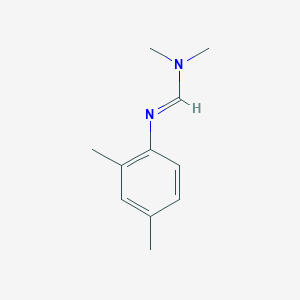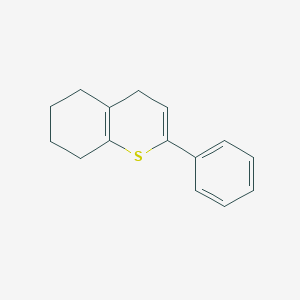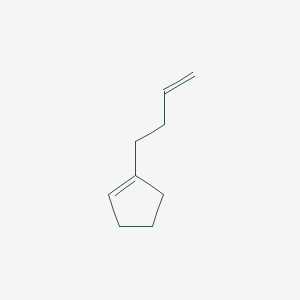
1-(But-3-en-1-yl)cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)cyclopent-1-ene is an organic compound with the molecular formula C9H14 It is a cycloalkene, which means it contains a cyclic structure with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene acts as a nucleophile, attacking the electrophilic carbon of the but-3-en-1-yl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclopentadiene derivatives. This process can be carried out using various catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-en-1-yl)cyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated cyclopentane derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the cyclopentene ring. Halogenation using bromine (Br2) or chlorine (Cl2) is a typical example.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd or Pt catalyst
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated cyclopentene derivatives
Applications De Recherche Scientifique
1-(But-3-en-1-yl)cyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)cyclopent-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The double bond in the cyclopentene ring allows for various chemical transformations, which can lead to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclic structure but without the but-3-en-1-yl group.
Cyclopentene: Similar to 1-(But-3-en-1-yl)cyclopent-1-ene but lacks the but-3-en-1-yl substituent.
Cyclohexene: A six-membered ring analog with similar reactivity.
Uniqueness
This compound is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical properties and reactivity. This substituent allows for additional functionalization and the formation of more complex molecules, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
53544-44-8 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-but-3-enylcyclopentene |
InChI |
InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h2,7H,1,3-6,8H2 |
Clé InChI |
HKDBGNOYEANQSP-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


